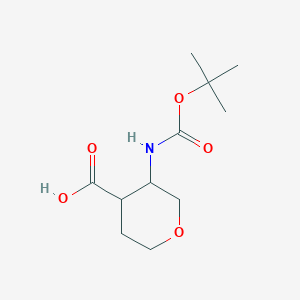
RuPhosPd(crotyl)Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RuPhosPd(crotyl)Cl, also known as chloro(crotyl)(2-dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl)palladium(II), is a palladium-based catalyst. It is widely recognized for its efficiency in facilitating various organic reactions, particularly amination reactions. The compound is characterized by its bulky, electron-rich RuPhos ligand, which enhances its reactivity and minimizes the formation of side products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RuPhosPd(crotyl)Cl is synthesized through a series of chemical reactions involving palladium and the RuPhos ligand. The synthesis typically involves the reaction of palladium(II) chloride with the RuPhos ligand in the presence of a crotyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of palladium(II) chloride in an appropriate solvent.
- Addition of the RuPhos ligand to the solution.
- Introduction of the crotyl group to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
RuPhosPd(crotyl)Cl undergoes various types of chemical reactions, including:
Amination Reactions: The compound is highly effective in catalyzing amination reactions, particularly with secondary amines.
Cross-Coupling Reactions: It is also used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Amination Reactions: Common reagents include secondary amines and aryl halides.
Cross-Coupling Reactions: Reagents include aryl boronic acids (for Suzuki-Miyaura) and aryl halides (for Buchwald-Hartwig).
Major Products
Amination Reactions: The major products are arylamines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: The products include biaryl compounds and substituted aromatic structures, which are crucial in the development of polymers, ligands, and natural products.
Applications De Recherche Scientifique
RuPhosPd(crotyl)Cl has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of RuPhosPd(crotyl)Cl involves the activation of the palladium center by the RuPhos ligand. The bulky, electron-rich ligand enhances the reactivity of the palladium, facilitating the formation of key intermediates in the catalytic cycle. The crotyl group plays a crucial role in stabilizing these intermediates, allowing for efficient catalysis. The molecular targets include aryl halides and amines, which undergo oxidative addition and reductive elimination steps to form the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
XPhosPd(crotyl)Cl: Similar to RuPhosPd(crotyl)Cl but with a different ligand structure.
SPhosPd(crotyl)Cl: Another palladium-based catalyst with a different ligand.
Uniqueness
This compound is unique due to its bulky, electron-rich RuPhos ligand, which provides enhanced reactivity and minimizes side product formation. This makes it particularly effective in amination reactions and other catalytic processes where high efficiency and selectivity are required .
Propriétés
Formule moléculaire |
Tb96 |
|---|---|
Poids moléculaire |
15256.834 g/mol |
Nom IUPAC |
terbium |
InChI |
InChI=1S/96Tb |
Clé InChI |
LRULPCBGFGVMGB-UHFFFAOYSA-N |
SMILES canonique |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
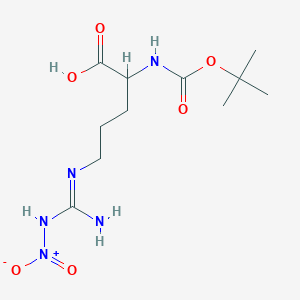
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
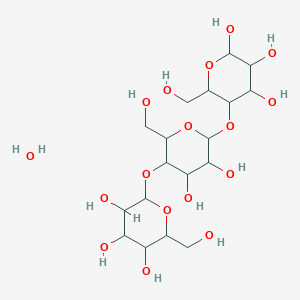
![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)

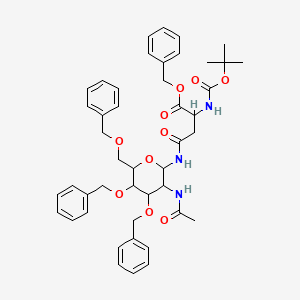
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
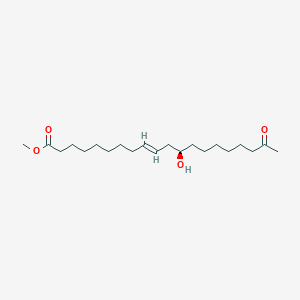
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
